molecular formula C24H22N2O4S B2942928 3-hydroxy-5-(3-propoxyphenyl)-1-(pyridin-3-ylmethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 620151-30-6

3-hydroxy-5-(3-propoxyphenyl)-1-(pyridin-3-ylmethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2942928
CAS No.: 620151-30-6
M. Wt: 434.51
InChI Key: HYPOQTDCIIPKLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-hydroxy-5-(3-propoxyphenyl)-1-(pyridin-3-ylmethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one belongs to the pyrrolone family, characterized by a five-membered lactam ring with diverse substituents influencing pharmacological and physicochemical properties. Key structural features include:

  • 1-position: A pyridin-3-ylmethyl group, enabling hydrogen bonding and π-π interactions.
  • 4-position: A thiophene-2-carbonyl moiety, contributing to electronic delocalization and hydrophobic interactions.
  • 5-position: A 3-propoxyphenyl group, increasing lipophilicity and steric bulk compared to simpler aryl substituents.

Properties

IUPAC Name

4-hydroxy-2-(3-propoxyphenyl)-1-(pyridin-3-ylmethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-2-11-30-18-8-3-7-17(13-18)21-20(22(27)19-9-5-12-31-19)23(28)24(29)26(21)15-16-6-4-10-25-14-16/h3-10,12-14,21,28H,2,11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPOQTDCIIPKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-hydroxy-5-(3-propoxyphenyl)-1-(pyridin-3-ylmethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Molecular Formula

  • Molecular Formula : C24H22N2O4S
  • Molecular Weight : 434.51 g/mol

Structural Features

The compound features a pyrrolone core, which is characterized by a five-membered ring containing nitrogen. It incorporates various functional groups, including:

  • A pyridine ring which may influence its pharmacological properties.
  • A thiophene carbonyl group that can enhance its reactivity and biological interactions.
  • A propoxyphenyl substituent that improves solubility and bioavailability.

Antimicrobial Properties

Research indicates that derivatives of pyrrolones, such as the compound , exhibit antimicrobial activities. A study highlighted the synthesis of various heterocyclic compounds, demonstrating significant antimicrobial effects against several bacterial strains. The specific activity of this compound has not been extensively documented but is hypothesized to follow similar patterns due to structural similarities with known active compounds .

The biological mechanisms underlying the activity of this compound are still under investigation. However, it is believed that the presence of the pyridine and thiophene rings may facilitate interactions with various biological targets, potentially including enzymes or receptors involved in microbial resistance mechanisms .

Case Studies

A notable case study involved the evaluation of similar compounds in inhibiting bacterial secretion systems, which are critical for pathogenicity in certain bacteria. High concentrations of related compounds were shown to significantly inhibit secretion pathways, suggesting potential therapeutic applications in treating infections caused by resistant bacterial strains .

Data Table: Comparative Biological Activities

Compound NameMolecular FormulaKey Biological ActivityReference
This compoundC24H22N2O4SAntimicrobial (potential)
4-(furan-2-carbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-oneC16H13NO5Antimicrobial
4-(thienylcarbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1,5-dihydro-pyrroloneC24H22N2O4SAntimicrobial

Comparison with Similar Compounds

Substituent Variations at the 1-Position

The 1-position substituent significantly impacts molecular interactions:

  • Dimethylaminopropyl substitution (e.g., 1-(3-(dimethylamino)propyl)-...): Introduces a basic tertiary amine, improving water solubility via protonation. This contrasts with the pyridinylmethyl group in the target compound, which offers aromatic stacking but reduced solubility .
  • Thiadiazoles are known for enhanced electronegativity and hydrogen-bond acceptor capacity .

Substituent Variations at the 5-Position

  • 4-Methylphenyl vs. 3-propoxyphenyl : The 4-methylphenyl group (as in ) reduces steric hindrance compared to the 3-propoxyphenyl group, likely increasing membrane permeability but decreasing binding affinity in sterically demanding active sites .
  • Thiophen-2-yl substitution (e.g., 5-(thiophen-2-yl)-...): Simplifies the aryl group to a monocyclic thiophene, lowering lipophilicity (clogP ~2.5) compared to the 3-propoxyphenyl analog (clogP ~4.2) .

Carbonyl Group Variations at the 4-Position

  • Thiophene-2-carbonyl vs. benzoyl derivatives : The thiophene moiety (as in the target compound) introduces a smaller, sulfur-containing acyl group, enhancing π-π stacking with aromatic residues in target proteins. In contrast, fluorinated benzoyl groups (e.g., 4-(3-fluoro-4-methoxybenzoyl)-...) may improve metabolic resistance due to electronegative substituents but increase molecular weight and polarity .

Core Structural Modifications

  • Pyrrol-3-one vs. pyrrol-2-one : Compounds like 1-(4-chlorophenyl)-2-methyl-...pyrrol-3-one () shift the lactam carbonyl to position 3, altering dipole moments and hydrogen-bonding patterns. This positional change could reduce planarity, affecting binding to flat enzymatic pockets .

Comparative Physicochemical and Pharmacological Data

The following table synthesizes inferred properties based on structural comparisons:

Compound Name 1-Position Substituent 5-Position Substituent 4-Position Substituent Key Inferred Properties
Target Compound Pyridin-3-ylmethyl 3-Propoxyphenyl Thiophene-2-carbonyl High lipophilicity (clogP ~4.2), moderate solubility, strong π-π interactions
1-(1,3,4-Thiadiazol-2-yl)-... () Thiadiazol-2-yl 4-Methylphenyl Thiophene-2-carbonyl Enhanced metabolic stability, moderate clogP (~3.8), improved H-bond acceptor capacity
1-(4-Chlorophenyl)-2-methyl-... () 4-Chlorophenyl Thiophen-2-yl None (carbonyl at position 3) Lower molecular weight, reduced lipophilicity (clogP ~3.0), potential for halogen bonding
4-(3-Fluoro-4-methoxybenzoyl)-... () Pyridin-4-ylmethyl 3-Methoxyphenyl 3-Fluoro-4-methoxybenzoyl Increased polarity (clogP ~3.5), fluorination enhances stability, methoxy improves solubility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.